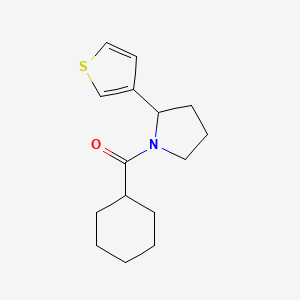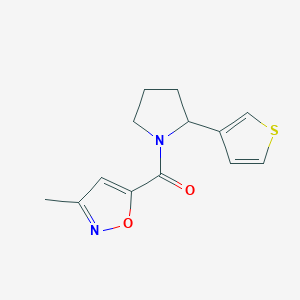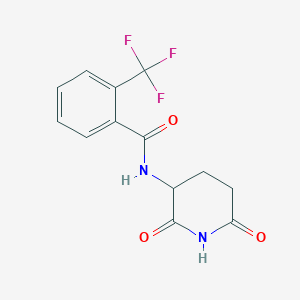![molecular formula C10H17NO3 B7558885 N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that selectively targets the bromodomain of BRD4. This molecule has been shown to have potential therapeutic applications in cancer treatment and other diseases that involve epigenetic dysregulation.
作用機序
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide selectively targets the bromodomain of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression through its interaction with acetylated histones. By inhibiting the bromodomain of BRD4, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. In addition, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to inhibit the expression of several oncogenes, such as c-Myc, Bcl-2, and Cyclin D1. Furthermore, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to enhance the immune response by increasing the expression of interferon-stimulated genes.
実験室実験の利点と制限
One of the advantages of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide is its high selectivity for the bromodomain of BRD4, which reduces the risk of off-target effects. In addition, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to be effective in low doses, which reduces the risk of toxicity. However, one of the limitations of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases that involve epigenetic dysregulation, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the bromodomain of BRD4. Finally, there is a need to investigate the pharmacokinetics and pharmacodynamics of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide in vivo to determine its safety and efficacy in humans.
Conclusion
In conclusion, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide is a novel small molecule inhibitor that selectively targets the bromodomain of BRD4. It has potential therapeutic applications in cancer treatment and other diseases that involve epigenetic dysregulation. Its mechanism of action involves the downregulation of oncogenes and the upregulation of tumor suppressor genes. N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material for the synthesis is 2-methylcyclopropylmethanol, which is converted into the corresponding mesylate. The mesylate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid to form the desired amide product. The final step involves the coupling of the amide with a bromodomain inhibitor to form N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide.
科学的研究の応用
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In addition, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to be effective in combination with other anticancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-4-8(7)5-11-10(12)9-6-13-2-3-14-9/h7-9H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHVSLKZNUKIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CNC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)


![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)